Tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
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Overview
Description
Tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[34]octane-2-carboxylate 6,6-dioxide is a synthetic organic compound that sits at the intersection of multiple chemical functionalities It's interesting due to its complex molecular structure, featuring a tert-butyl ester, a benzyloxycarbonyl-protected amine, and a spirocyclic framework with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide typically involves multiple steps:
Formation of the spirocyclic core: : This often starts with a cyclization reaction that introduces the spiro-structure. A common strategy involves reacting a suitable dihalide with a sulfur nucleophile.
Introduction of the tert-butyl ester: : This step generally involves esterification using tert-butyl alcohol and a suitable activating agent like DCC (Dicyclohexylcarbodiimide).
Protecting group addition: : The benzyloxycarbonyl group is typically introduced via reaction with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial-scale production of such complex compounds often employs similar principles but adapted for larger volumes, which may include continuous flow chemistry techniques to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Due to the presence of sulfur in the thia group, oxidation reactions can yield sulfoxides or sulfones under appropriate conditions (e.g., with hydrogen peroxide or m-CPBA).
Reduction: : The carbonyl groups in the ester and carbamate functionalities can undergo reduction to alcohols or amines respectively, often using agents like LiAlH4.
Substitution: : The spirocyclic structure allows for nucleophilic substitution reactions at the alpha position relative to the nitrogen, especially under basic conditions.
Oxidation: : Hydrogen peroxide, m-CPBA
Reduction: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: : Sodium hydride (NaH), Potassium carbonate (K2CO3)
Major Products: The reactions above can yield various derivatives, including sulfoxides, sulfones, alcohols, and amines, each contributing to the compound's versatility in different contexts.
Scientific Research Applications
Chemistry: In chemistry, this compound's versatility allows it to be a building block for complex molecule synthesis, particularly in asymmetric synthesis and catalysis.
Biology and Medicine: The structural motifs present in this compound are often associated with biological activity. It can serve as a scaffold for drug design, particularly for enzyme inhibitors or receptor modulators.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of compounds like tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide often involves:
Molecular Targets: : These compounds can target specific enzymes or receptors, interfering with normal biological processes.
Pathways: : By binding to their targets, they can modulate signaling pathways, inhibit enzymes, or act as ligands for specific receptors, thereby exerting their biological effects.
Comparison with Similar Compounds
Similar Compounds:
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate: : Lacks the benzyloxycarbonyl group, offering less steric hindrance but potentially different reactivity.
Benzyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate: : Substitutes the tert-butyl group with a benzyl group, which can impact its physical properties and reactivity.
8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylic acid: : Lacks the tert-butyl ester, making it more polar and potentially more reactive in aqueous environments.
Uniqueness: What sets tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide apart is the combination of its spirocyclic structure, thia and azaspiro elements, and the specific protecting groups. This unique combination imparts particular steric and electronic characteristics, influencing its reactivity and interaction with biological targets.
Hope this detailed breakdown gives you a solid understanding of the compound and its fascinating potential!
Properties
IUPAC Name |
tert-butyl 6,6-dioxo-8-(phenylmethoxycarbonylamino)-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S/c1-18(2,3)27-17(23)21-11-19(12-21)13-28(24,25)10-15(19)20-16(22)26-9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKIGGXMBDQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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